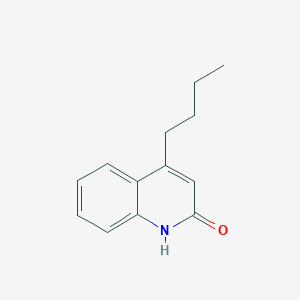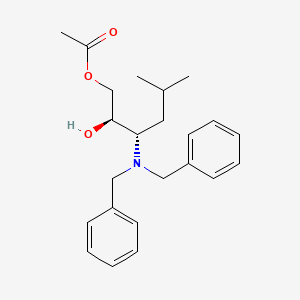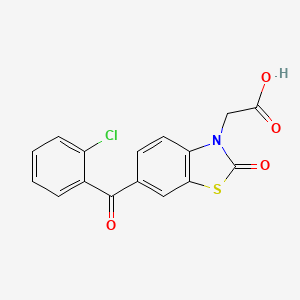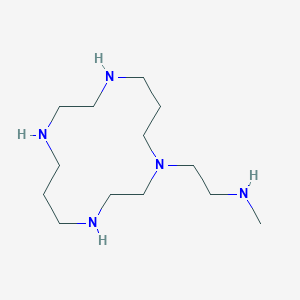![molecular formula C17H8F17NO B12594173 N-[4-(Heptadecafluorooctyl)phenyl]prop-2-enamide CAS No. 649721-86-8](/img/structure/B12594173.png)
N-[4-(Heptadecafluorooctyl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Heptadecafluorooctyl)phenyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a heptadecafluorooctyl group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety. This compound is known for its unique chemical properties, particularly its high fluorine content, which imparts significant hydrophobicity and chemical stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Heptadecafluorooctyl)phenyl]prop-2-enamide typically involves the coupling of 4-(heptadecafluorooctyl)aniline with prop-2-enoyl chloride under basic conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(Heptadecafluorooctyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; sulfonation with fuming sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines or alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
N-[4-(Heptadecafluorooctyl)phenyl]prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and materials with unique surface properties.
Biology: Investigated for its potential use in bio-conjugation and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential in drug delivery systems due to its hydrophobic nature and ability to interact with biological membranes.
Wirkmechanismus
The mechanism of action of N-[4-(Heptadecafluorooctyl)phenyl]prop-2-enamide is primarily attributed to its hydrophobic and fluorophilic properties. The heptadecafluorooctyl group interacts strongly with fluorinated environments, while the phenyl and prop-2-enamide moieties can engage in various chemical interactions. These properties make the compound effective in modifying surfaces, enhancing the stability of materials, and facilitating specific molecular interactions in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-phenylprop-2-enamide: Lacks the fluorinated group, resulting in different chemical and physical properties.
N-(4-octyloxyphenyl)prop-2-enamide: Contains an octyloxy group instead of a heptadecafluorooctyl group, leading to lower hydrophobicity and chemical resistance.
N-(4-bromophenyl)prop-2-enamide:
Uniqueness
N-[4-(Heptadecafluorooctyl)phenyl]prop-2-enamide stands out due to its high fluorine content, which imparts exceptional hydrophobicity, chemical stability, and resistance to degradation. These properties make it particularly valuable in applications requiring durable and inert materials.
Eigenschaften
CAS-Nummer |
649721-86-8 |
|---|---|
Molekularformel |
C17H8F17NO |
Molekulargewicht |
565.22 g/mol |
IUPAC-Name |
N-[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C17H8F17NO/c1-2-9(36)35-8-5-3-7(4-6-8)10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)17(32,33)34/h2-6H,1H2,(H,35,36) |
InChI-Schlüssel |
XAJZWTOZJRXRCS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane](/img/structure/B12594091.png)
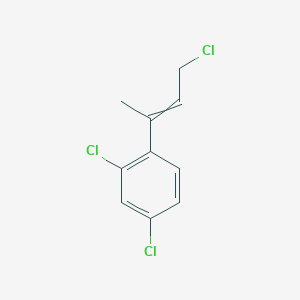
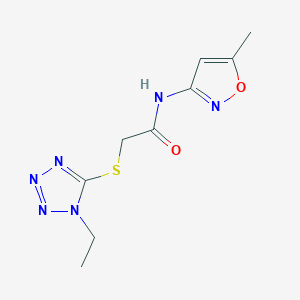
![[4-(4-Fluorophenyl)azepan-4-yl]acetic acid](/img/structure/B12594111.png)
![N-Benzoyl-5'-O-benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxycytidine](/img/structure/B12594127.png)
![1-(4-Methoxyphenyl)-2-oxo-2-[(2-phenylethyl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12594130.png)
![2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12594139.png)
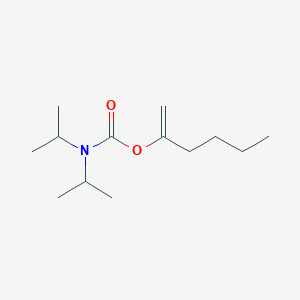
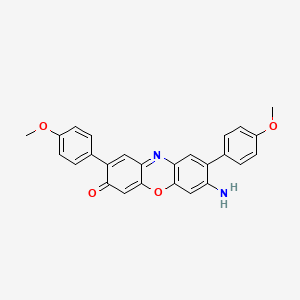
![Benzamide, 3,5-diamino-N-(8-oxobicyclo[4.2.0]octa-1,3,5-trien-3-yl)-](/img/structure/B12594152.png)
